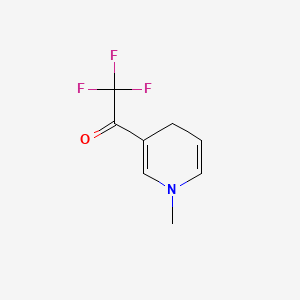![molecular formula C15H13NO4 B590826 1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone CAS No. 224044-60-4](/img/new.no-structure.jpg)
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone typically involves the nitration of a suitable precursor, followed by the introduction of the ethanone group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration: This step involves the introduction of a nitro group (-NO2) to the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The phenylmethoxy group is introduced through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Ketone Formation: The ethanone group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
化学反応の分析
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
科学的研究の応用
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biochemistry: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: It is investigated for its potential pharmacological properties and as a lead compound for drug development.
作用機序
The mechanism of action of 1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylmethoxy group can influence the compound’s binding affinity and specificity for its targets. The ethanone group can participate in various chemical reactions, contributing to the compound’s overall activity .
類似化合物との比較
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[2-Nitro-3-(methoxy)phenyl]ethanone: This compound lacks the phenyl group, which can affect its chemical properties and reactivity.
1-[2-Nitro-3-(phenylmethoxy)phenyl]propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical behavior and applications.
1-[2-Nitro-3-(phenylmethoxy)phenyl]butanone:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
224044-60-4 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.272 |
IUPAC名 |
1-(2-nitro-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-11(17)13-8-5-9-14(15(13)16(18)19)20-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChIキー |
BLYCXDIYQFXVNN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)

![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)
